molecular formula C16H17N3O2S B11410715 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11410715
M. Wt: 315.4 g/mol
InChI Key: XQAFLNRJBRQXRY-UHFFFAOYSA-N
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Description

2-(6-Methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 6-position, linked via an acetamide bridge to a 1,3,4-thiadiazole ring bearing a propyl group at the 5-position. The benzofuran moiety may enhance aromatic stacking interactions in biological targets, while the propyl group on the thiadiazole could influence lipophilicity and bioavailability.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N3O2S/c1-3-4-15-18-19-16(22-15)17-14(20)8-11-9-21-13-7-10(2)5-6-12(11)13/h5-7,9H,3-4,8H2,1-2H3,(H,17,19,20)

InChI Key

XQAFLNRJBRQXRY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3)C

Origin of Product

United States

Biological Activity

The compound 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide , identified by its CAS number 879748-88-6 , is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of 315.4 g/mol . The structure consists of a benzofuran moiety linked to a thiadiazole derivative, which is characteristic of compounds with notable biological activities.

PropertyValue
CAS Number879748-88-6
Molecular FormulaC₁₆H₁₇N₃O₂S
Molecular Weight315.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran and thiadiazole rings. The synthetic route often employs various reagents and conditions tailored to achieve high yields and purity.

Antitumor Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar thiadiazole derivatives showed selective activity against the K562 chronic myelogenous leukemia cell line, with IC50 values as low as 7.4 µM for related compounds targeting the Bcr-Abl protein kinase . This suggests that 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide may also possess similar antitumor properties due to its structural analogies.

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated in vitro against various bacterial strains. Preliminary results indicate that related compounds show efficacy against both Gram-positive and Gram-negative bacteria. For instance, some derivatives achieved Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 25
Escherichia coli25

Case Studies

A notable study focused on the biological evaluation of a series of thiadiazole derivatives, where compounds structurally similar to 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide were tested for their cytotoxic effects against human cancer cell lines. The findings highlighted the importance of substituent groups in enhancing biological activity and selectivity towards cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzofuran and thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit bacterial growth and possess antifungal activity. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX). This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The structural components of this compound suggest possible anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Case Studies

Several studies have documented the effects of similar compounds in various biological assays:

Study ReferenceCompound StudiedBiological ActivityFindings
Benzothiazole derivativesAnticancerDemonstrated significant cytotoxicity against pancreatic cancer cells.
Thiadiazole derivativesAntimicrobialShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Lipoxygenase inhibitorsAnti-inflammatoryIdentified as potential candidates for further development as anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives allow for comparative analysis. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Table 1: Comparative Analysis of Structural Analogs

Compound Name/ID Substituents (Benzofuran/Benzothiazole) Thiadiazole Substituent Melting Point (°C) Yield (%) Biological Activity Source Evidence
Target Compound: 2-(6-Methyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide 6-Methylbenzofuran 5-Propyl Inferred Inferred Hypothesized: Antitumor, kinase inhibition N/A
5e () 5-Isopropyl-2-methylphenoxy 4-Chlorobenzylthio 132–134 74 Not specified
4g () 6-Methylbenzothiazole Phenylurea 263–265 N/A Antiproliferative (IC50: 2.1 μM)
6d () 6-Nitrobenzothiazole Phenylurea N/A N/A VEGFR-2 inhibition (IC50: 0.89 μM)
Compound in (Anticonvulsant) 6-Fluorobenzothiazole 4-Nitrophenyl N/A N/A 100% seizure protection (MES method)
3d () 2-Chlorophenyl Mercapto 212–216 82 Not specified

Key Findings from Comparative Analysis:

Structural Influence on Activity: The benzofuran/benzothiazole core is critical for target binding. For example, nitro or fluoro substituents (e.g., 6d in ) enhance kinase inhibition, while methyl groups (e.g., 4g in ) improve antiproliferative activity .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 4g (263–265°C) has a rigid phenylurea group, whereas 5e (132–134°C) with a flexible chlorobenzylthio group shows lower thermal stability .
  • Yields vary with substituent reactivity. Bulkier groups (e.g., benzylthio in 5h, 88% yield) may stabilize intermediates during synthesis .

Biological Performance :

  • Antiproliferative activity in 4g (IC50: 2.1 μM) and VEGFR-2 inhibition in 6d (IC50: 0.89 μM) highlight the role of electron-withdrawing groups (nitro) in enhancing target affinity .
  • The anticonvulsant compounds in achieved 100% efficacy in the MES model, suggesting that halogenated aryl groups (e.g., 4-fluorophenyl) improve CNS penetration .

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